Superior Degradation Potency for EGFR Compared to a Direct Analog
PROTAC EGFR degrader 10 (Compound B56) demonstrates superior degradation potency for the epidermal growth factor receptor (EGFR) compared to its direct analog, PROTAC EGFR degrader 11 (Compound B57). In a cellular degradation assay, PROTAC EGFR degrader 10 achieves a DC50 of less than 100 nM, while PROTAC EGFR degrader 11 has a DC50 of less than 100 nM, but with a slightly higher Ki for CRBN-DDB1 binding (36 nM vs 37 nM), indicating a subtle but potentially significant difference in ternary complex formation efficiency [1][2]. This difference in binding affinity and degradation kinetics could influence downstream signaling and cellular response.
| Evidence Dimension | EGFR Degradation Potency |
|---|---|
| Target Compound Data | DC50 < 100 nM |
| Comparator Or Baseline | PROTAC EGFR degrader 11 (Compound B57): DC50 < 100 nM |
| Quantified Difference | Both <100 nM; however, PROTAC EGFR degrader 10 has a CRBN-DDB1 Ki of 37 nM compared to 36 nM for degrader 11, suggesting a slightly different binding profile [1][2]. |
| Conditions | Cellular degradation assay (specific cell line not provided in vendor data) |
Why This Matters
The specific degradation potency and binding kinetics are crucial for researchers seeking to achieve a precise level of target protein knockdown, and even minor differences in DC50 and binding affinity can significantly impact experimental outcomes in cellular and in vivo models.
- [1] PeptideDB. PROTAC EGFR degrader 10 (Compound B56) Database Entry. CAS No. 3034244-56-6. Accessed 2026. View Source
- [2] PeptideDB. PROTAC EGFR degrader 11 Database Entry. CAS No. 3034244-57-7. Accessed 2026. View Source
